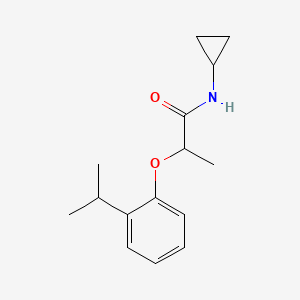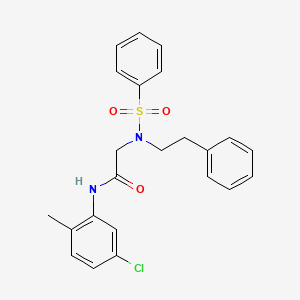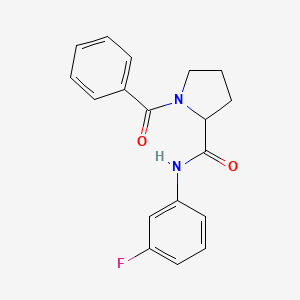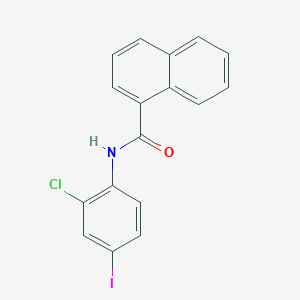
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIP is a cyclopropyl derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and it has been shown to have anti-inflammatory and analgesic properties. In
作用机制
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to be a selective COX-2 inhibitor, meaning that it selectively targets COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific role of COX-2 in various physiological processes. Additionally, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to be effective in various animal models of inflammation and pain, making it a useful tool for studying these processes. However, one limitation of using N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in lab experiments is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. One direction is the development of novel anti-inflammatory and analgesic drugs based on the structure of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide. Another direction is the study of the potential anti-tumor effects of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in cancer cells. Additionally, the neuroprotective effects of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide in animal models of neurodegenerative diseases warrant further investigation. Finally, the potential toxicity of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide should be further studied to determine its safety for use in humans.
合成方法
The synthesis of N-cyclopropyl-2-(2-isopropylphenoxy)propanamide involves the reaction of 2-isopropylphenol with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to form the intermediate cyclopropylcarbonyl-2-isopropylphenyl ether. This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent, such as thionyl chloride, to form N-cyclopropyl-2-(2-isopropylphenoxy)propanamide.
科学研究应用
N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been used to study the role of cyclooxygenase-2 (COX-2) in pain signaling pathways. N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has also been shown to have anti-tumor effects in cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclopropyl-2-(2-isopropylphenoxy)propanamide has been used as a starting point for the development of novel anti-inflammatory and analgesic drugs.
属性
IUPAC Name |
N-cyclopropyl-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10(2)13-6-4-5-7-14(13)18-11(3)15(17)16-12-8-9-12/h4-7,10-12H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHFYOKEYIILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[2-(propan-2-yl)phenoxy]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)


![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)

![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)

![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)